Methyl 3-methyl-2,4-dioxohexanoate
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Overview
Description
Methyl 3-methyl-2,4-dioxohexanoate is an organic compound with the molecular formula C8H12O4 It is a derivative of hexanoic acid and contains two keto groups at the 2 and 4 positions, as well as a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2,4-dioxohexanoate can be synthesized through several methods. One common approach involves the alkylation of methyl 3,5-dioxohexanoate using a cobalt (II) complex. This reaction is regioselective and yields methyl 4-alkyl-3,5-dioxohexanoates, which can then be cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2,4-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Methyl 3-methyl-2,4-dioxohexanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2,4-dioxohexanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparison with Similar Compounds
Methyl 3-methyl-2,4-dioxohexanoate can be compared with other similar compounds, such as:
Methyl 3,5-dioxohexanoate: This compound lacks the methyl group at the 3 position and has different reactivity and applications.
Ethyl 2,4-dioxo-5-methylhexanoate: This compound has an ethyl ester group instead of a methyl ester group, which can affect its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 3-methyl-2,4-dioxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXXUHBTNQZQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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